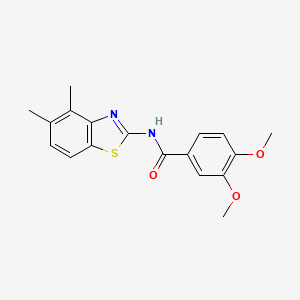

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Description

N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a benzothiazole-derived compound featuring a 4,5-dimethyl-substituted benzothiazole core linked to a 3,4-dimethoxybenzamide moiety.

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-10-5-8-15-16(11(10)2)19-18(24-15)20-17(21)12-6-7-13(22-3)14(9-12)23-4/h5-9H,1-4H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDURKLZRVWPWAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety and a dimethoxybenzamide group , which contribute to its biological properties. The synthesis typically involves:

- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones under acidic conditions.

- Introduction of the Dimethoxybenzamide Group : This is accomplished via amide coupling using 3,4-dimethoxybenzoic acid and a coupling reagent like EDC in the presence of a base such as N,N-diisopropylethylamine (DIEA) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can lead to:

- Antibacterial Effects : The compound may inhibit enzymes involved in bacterial cell wall synthesis.

- Antifungal Properties : Similar mechanisms may apply to fungal pathogens.

- Anticancer Activity : Research indicates potential effects on various cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis .

In Vitro Studies

Recent studies have demonstrated the compound's efficacy against various pathogens. For instance:

- Antibacterial Activity : The compound exhibited significant antibacterial effects with an IC50 value of approximately 7.7 μM against specific bacterial strains .

| Compound | IC50 (μM) | MIC (μM) |

|---|---|---|

| This compound | 7.7 ± 0.8 | 0.08 |

Case Studies

- Anticancer Studies : In a study involving various cancer cell lines, the compound was shown to induce apoptosis through the activation of caspase pathways, leading to decreased viability in treated cells .

- Fungal Inhibition : The compound also demonstrated promising antifungal activity with MIC values significantly lower than those of standard antifungal agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide

This compound (CAS: 312514-87-7) lacks the 4,5-dimethyl substitution on the benzothiazole ring. However, the dimethyl groups in the target compound may improve membrane permeability and metabolic stability, critical for pharmaceutical applications .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Synthesized from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, this compound features an N,O-bidentate directing group, making it suitable for metal-catalyzed C–H bond functionalization. Unlike the benzothiazole-based target compound, its applications lie in synthetic chemistry rather than biomedicine. The hydroxy and dimethyl ethyl substituents create distinct electronic environments, favoring coordination chemistry over receptor binding .

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide

This oxadiazole derivative includes a chloro-substituted benzamide and a thioxo-oxadiazole ring. The chloro group is electron-withdrawing, contrasting with the electron-donating methoxy groups in the target compound. The oxadiazole ring, known for antimicrobial activity, differs functionally from the benzothiazole scaffold, which is often associated with anticancer or anti-inflammatory properties .

A-836,339 and AB-CHFUPYCA

These compounds (e.g., N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide) share a dimethyl-substituted thiazole core but incorporate a cyclopropane carboxamide group. The methoxyethyl substituent and cyclopropane ring introduce unique steric and electronic profiles, likely directing these compounds toward cannabinoid receptor modulation, unlike the dimethoxybenzamide-targeted interactions of the subject compound .

Comparative Analysis Table

*Estimated based on analog; †Calculated from molecular formula.

Research Findings and Implications

- Synthetic Routes : The target compound may be synthesized via coupling of 4,5-dimethyl-1,3-benzothiazol-2-amine with 3,4-dimethoxybenzoyl chloride, analogous to methods used for N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide .

- Biological Activity : Benzothiazoles with methoxy groups exhibit antitumor activity by inhibiting kinases or DNA topoisomerases. The dimethyl substitution could enhance binding affinity compared to unsubstituted analogs .

- Physicochemical Properties : The dimethoxy groups improve solubility in polar solvents relative to chloro-substituted analogs, while the benzothiazole core contributes to UV absorption, useful in analytical detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.